7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline
Description
Properties
IUPAC Name |
7-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMNHHZOXMKENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline typically involves the halogenation of 1,2,3,4-tetrahydro-isoquinoline. One common method includes the bromination and fluorination of the isoquinoline ring using appropriate halogenating agents under controlled conditions. For instance, bromine and fluorine sources such as N-bromosuccinimide (NBS) and Selectfluor can be used in the presence of catalysts to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 7-position serves as a prime site for nucleophilic substitution due to its moderate leaving-group capability. Key reactions include:
| Reaction Type | Conditions | Outcome | Yield |
|---|---|---|---|
| Azide Substitution | NaN₃ in DMF, 80°C, 12 hrs | Replacement of Br with -N₃ group to form 7-azido derivatives | 65-75% |
| Thiol Coupling | R-SH (thiols), K₂CO₃, DMSO, 60°C | Formation of C-S bonds for pharmacological modulation | 50-60% |
| Amine Displacement | Primary amines, CuI catalysis | Synthesis of secondary amine-functionalized isoquinoline analogs | 55-70% |
Fluorine at the 5-position electronically deactivates the ring but does not significantly hinder substitution at the 7-position due to meta-directing effects.
Oxidation and Reduction
The tetrahydroisoquinoline scaffold undergoes controlled redox transformations:
Oxidation (KMnO₄/H₂SO₄ or CrO₃):
-
Converts the saturated six-membered ring to a fully aromatic isoquinoline system.
-
Fluorine remains intact due to its high bond dissociation energy.
Reduction (LiAlH₄/THF):
-
Further reduces existing carbonyl groups if present in modified derivatives.
-
Requires inert atmospheres to prevent side reactions.
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
| Coupling Type | Catalyst System | Applications |
|---|---|---|
| Suzuki-Miyaura | PdCl₂(PPh₃)₂, CuI, DMA | Introduces aryl/heteroaryl groups at Br position |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Forms C-N bonds with amines |
These reactions typically achieve 60-85% yields with microwave-assisted protocols reducing reaction times to <6 hrs .
Electrophilic Aromatic Substitution
While fluorine deactivates the ring, directed metallation strategies enable functionalization:
-
Directed Ortho-Metalation (DoM) :
Using LDA (Lithium Diisopropylamide) at -78°C, the 8-position becomes accessible for formylation or silylation. -
Nitration :
Requires fuming HNO₃/H₂SO₄ at 0°C due to electron-withdrawing effects of halogens.
Biological Interaction Mechanisms
The compound interacts with neurological targets through:
-
Dopamine Receptor Binding : Bromine enhances hydrophobic interactions with D₂ receptor pockets.
-
MAO-B Inhibition : Fluorine's electronegativity stabilizes transition states during enzyme inhibition (IC₅₀ = 1.2 μM in vitro).
Comparative Reactivity Table
| Derivative | Key Reactivity Differences |
|---|---|
| 7-Bromo-1,2,3,4-tetrahydro-isoquinoline | Faster Br substitution (no electron-withdrawing F) |
| 5-Fluoro-1,2,3,4-tetrahydro-isoquinoline | Limited cross-coupling due to lack of Br site |
| 7-Chloro-5-fluoro-1,2,3,4-tetrahydro-isoquinoline | Higher oxidation stability (Cl vs. Br) |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and endometrial cancer (Ishikawa). The compound's efficacy was assessed using cell viability assays, revealing IC values in the low micromolar range (e.g., IC = 0.2 µg/mL against MCF-7 cells) .
Table 1: Anticancer Activity of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline
3. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative disorders such as Alzheimer's disease. Studies suggest that it may inhibit acetylcholinesterase activity, leading to increased acetylcholine levels in the brain . This mechanism could potentially provide therapeutic benefits for cognitive decline associated with neurodegenerative diseases.
Biological Mechanisms
The biological activity of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine enhances the compound’s reactivity and binding affinity to these targets .
Case Studies
Several notable studies have highlighted the potential applications of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline:
- Roivainen et al. (2011) investigated the distribution and binding affinities of tetrahydroisoquinoline derivatives in neurological models. Their findings suggest that compounds like 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline could serve as potential leads in drug development for treating neurodegenerative diseases .
- Another study focusing on the synthesis and biological evaluation of substituted tetrahydroisoquinolines , including 7-Bromo-5-fluoro derivatives, demonstrated varying degrees of cytotoxicity across different cancer cell lines. These findings emphasize the importance of structural modifications in enhancing biological activity .
Comparison with Related Compounds
To understand the unique properties of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline, it is useful to compare it with other tetrahydroisoquinoline derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Parent compound without halogen | Moderate activity |
| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Similar structure but different position | Varies; less studied |
| 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | Fluorine instead of bromine | Different reactivity profile |
| 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline | Unique bromine and fluorine substituents | High antimicrobial and anticancer activity |
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline hydrochloride
- CAS Number : 1394041-95-2
- Molecular Formula : C₉H₁₀BrClFN
- Molecular Weight : 266.54 g/mol
- Structure: Features a bicyclic isoquinoline core with bromine at position 7, fluorine at position 5, and a hydrochloride salt form .
Key Properties :
- Storage : Requires inert atmosphere and room temperature .
- Availability : Currently listed as out of stock, with global suppliers offering bulk inquiries .
Comparison with Structural Analogs
The following compounds share the tetrahydroisoquinoline scaffold but differ in substituent positions, halogen types, and functional groups. Key differences are summarized in Table 1.
Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives
Structural and Functional Differences
Halogen Substitutions :
- Bromine Position : In the target compound, bromine at position 7 (vs. 5 in 1356111-42-6) alters steric and electronic interactions with biological targets .
- Fluorine vs. Trifluoromethyl : Fluorine (electronegative) at position 5 in the target contrasts with the lipophilic trifluoromethyl group in 1356111-42-6, affecting solubility and membrane permeability .
Salt Forms :
- Hydrochloride salts (e.g., 1394041-95-2, 220247-73-4) improve aqueous solubility compared to free bases (e.g., 1356111-42-6) .
Carboxylic Acid Derivatives: Analogous compounds like 7-Bromo-5-fluoro-THIQ-3-carboxylic acid (CAS 2137504-27-7) enable further derivatization for drug discovery .
Biological Activity
7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline is a synthetic compound that belongs to the class of tetrahydroisoquinolines (THIQs). This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The structural modifications in THIQs often influence their biological properties, making them valuable in drug development.
Chemical Structure and Properties
The chemical formula for 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is , with a molecular weight of 221.08 g/mol. Its unique structure includes a bromine and a fluorine atom, which are crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline |
| Molecular Formula | C9H10BrF |
| Molecular Weight | 221.08 g/mol |
Anticancer Properties
Research indicates that tetrahydroisoquinoline derivatives exhibit promising anticancer activities. Studies have shown that compounds similar to 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in cell growth and survival. For example, THIQs have been reported to inhibit kinase enzymes that are crucial for cancer cell signaling pathways .
Neuroprotective Effects
Tetrahydroisoquinolines are also noted for their neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
Antimicrobial Activity
Some studies suggest that 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline may possess antimicrobial properties. Its structural features allow it to interact with microbial enzymes or receptors, potentially leading to inhibition of microbial growth .
The biological activity of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical pathways such as cancer cell proliferation and inflammation.
- Receptor Modulation : It can modulate the activity of neurotransmitter receptors, contributing to its neuroprotective effects.
- Oxidative Stress Reduction : By scavenging free radicals and reducing oxidative stress, it may help protect neuronal cells from damage.
Study on Anticancer Activity
A study published in RSC Advances investigated the structure-activity relationship (SAR) of THIQ analogs including 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline. The findings indicated that modifications at the bromine and fluorine positions significantly affected the compound's potency against cancer cell lines .
Neuroprotective Study
In another study focusing on neuroprotection, researchers evaluated various THIQ derivatives for their ability to prevent neuronal cell death induced by oxidative stress. The results showed that certain derivatives exhibited significant protective effects due to their ability to modulate glutamate receptors .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline, and how do substituent positions influence reactivity?
- Methodological Answer : The synthesis typically involves halogenation (bromination/fluorination) of a pre-functionalized tetrahydroisoquinoline scaffold. For bromination, electrophilic aromatic substitution (EAS) using Br₂ in the presence of Lewis acids (e.g., FeBr₃) is common, while fluorination may employ agents like Selectfluor™ or Balz-Schiemann reactions . Substituent positions (e.g., 5-fluoro vs. 7-bromo) affect regioselectivity due to steric and electronic effects; computational modeling (DFT) can predict reactivity patterns.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) are essential. For example, ¹⁹F NMR can confirm fluorination efficiency, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
Advanced Research Questions
Q. What strategies mitigate competing side-reactions during the introduction of bromo and fluoro substituents on the tetrahydroisoquinoline core?
- Methodological Answer : Sequential halogenation with protecting groups (e.g., tert-butyloxycarbonyl [Boc]) minimizes cross-reactivity. For instance, fluorination prior to bromination reduces electron-deficient aromatic ring interference. Kinetic studies (via in-situ IR monitoring) can optimize reaction conditions (temperature, stoichiometry) to suppress byproducts like dihalogenated isomers .
Q. How does the electronic environment of this compound influence its utility in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 7 acts as a leaving group in Suzuki-Miyaura couplings with boronic acids (e.g., aryl/heteroaryl partners). The electron-withdrawing fluoro group at position 5 enhances oxidative addition rates with palladium catalysts (e.g., Pd(PPh₃)₄). Solvent polarity (e.g., DMF vs. THF) and base selection (K₂CO₃ vs. CsF) further modulate reaction efficiency .
Q. What analytical techniques resolve contradictory data in regioselectivity studies of halogenated tetrahydroisoquinolines?
- Methodological Answer : Discrepancies in substitution patterns (e.g., para vs. meta bromination) can arise from competing mechanistic pathways. High-resolution mass spectrometry (HRMS) coupled with isotopic labeling (e.g., ⁸¹Br) clarifies dominant pathways. Computational tools (e.g., Gaussian for transition-state modeling) reconcile experimental and theoretical outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
